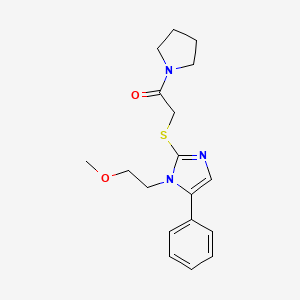

2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is an intricate organic compound featuring a unique combination of functional groups that contributes to its diverse reactivity and application spectrum. This compound holds significance in various fields including synthetic organic chemistry, medicinal chemistry, and pharmaceutical sciences, owing to its ability to participate in a range of chemical reactions and its potential biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone can be approached through various synthetic routes. Typically, it involves the following steps:

Imidazole Synthesis: : The imidazole core can be synthesized via a Debus-Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and an amine.

Thioether Formation: : The thioether linkage is formed by reacting the imidazole derivative with an appropriate thiol in the presence of a base.

Final Assembly: : The pyrrolidine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production often utilizes automated reactors and optimized conditions to enhance yield and purity. This includes controlling parameters such as temperature, pH, and reaction time, and employing catalysts to accelerate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes

2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is capable of undergoing several types of chemical reactions, such as:

Oxidation: : This compound can be oxidized using oxidizing agents like hydrogen peroxide, producing sulfoxides and sulfones.

Reduction: : It can be reduced to thioethers using reducing agents like lithium aluminum hydride.

Substitution: : The compound can participate in nucleophilic substitution reactions due to the presence of electron-rich centers.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, KMnO₄, or m-chloroperbenzoic acid at moderate temperatures.

Reduction: : Lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Substitution: : Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Sulfoxides and Sulfones: : Formed during oxidation.

Thioethers: : Resulting from reduction.

Substituted imidazoles and pyrrolidin-1-yl derivatives: : From substitution reactions.

Applications De Recherche Scientifique

The biological activity of this compound is linked to its ability to interact with various biological targets. The imidazole ring can coordinate with metal ions, enhancing enzyme inhibition or receptor binding. This interaction can lead to significant biological effects such as:

Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against diseases.

Receptor Modulation: It could act as a modulator for receptors associated with various physiological processes, including those related to neurotransmission and inflammation.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. The thioether linkage in this compound may enhance its ability to penetrate bacterial cell walls or disrupt microbial metabolism, making it a candidate for developing new antibiotics.

Anticancer Research

Imidazole derivatives have been studied for their anticancer properties. The compound’s ability to inhibit specific enzymes involved in cancer cell proliferation could be explored further through in vitro and in vivo studies. For instance, compounds similar to this one have shown promise in targeting cancer cell lines by inducing apoptosis or inhibiting tumor growth.

Neurological Applications

The pyrrolidine moiety may confer neuroprotective properties. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, primarily through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of imidazole derivatives found that certain modifications enhanced activity against Gram-positive and Gram-negative bacteria. The incorporation of thioether linkages was noted to improve membrane permeability, suggesting a similar potential for the compound .

Case Study 2: Anticancer Mechanisms

Research published in pharmacological journals highlights the role of imidazole derivatives in inhibiting specific kinases involved in cancer progression. This compound’s structural features may allow it to bind effectively to these targets, providing a basis for further exploration into its anticancer mechanisms.

Case Study 3: Neuroprotective Effects

In studies focusing on neuroprotection, compounds with pyrrolidine structures demonstrated the ability to reduce neuroinflammation and protect neuronal cells from oxidative damage. This suggests that the compound could be evaluated for its therapeutic potential in neurodegenerative conditions.

Mécanisme D'action

The mechanism by which 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects involves:

Molecular Targets: : Potentially interacting with enzymes or receptors, modulating their activity.

Pathways: : Influencing biochemical pathways, possibly through inhibition or activation of key proteins involved in cellular processes.

Comparaison Avec Des Composés Similaires

2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone stands out due to its unique structural features compared to similar compounds like:

2-((1-Methyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: : Lacks the methoxyethyl group, altering its reactivity and biological properties.

2-((1-(2-Ethoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: : Contains an ethoxyethyl group instead, which impacts its solubility and interaction with biological targets.

Each of these analogs provides valuable insights into structure-activity relationships, helping to optimize the compound for specific applications.

Activité Biologique

The compound 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that incorporates both imidazole and thioether functionalities. These structural features are associated with a range of biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O2S. The presence of the imidazole ring is significant due to its role in enzyme interactions and receptor binding, while the thioether linkage contributes to the compound's chemical stability and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O2S |

| Molecular Weight | 346.45 g/mol |

| CAS Number | 1206988-32-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their function. This mechanism is common among many imidazole derivatives, which are known to exhibit inhibitory effects on enzymes involved in critical metabolic pathways.

Receptor Binding : The structural features of the compound allow it to bind to specific receptors, modulating their activity. This can lead to alterations in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Biological Activity Studies

Recent studies have highlighted the antibacterial and anticancer potential of imidazole derivatives, including compounds similar to this compound.

Antibacterial Activity

Research has shown that imidazole derivatives exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication processes.

Anticancer Activity

Studies have also explored the anticancer effects of imidazole derivatives. For example, some derivatives have been found to induce apoptosis in cancer cell lines by activating caspase pathways or inhibiting growth factor signaling. The unique combination of functional groups in this compound may enhance its potency as an anticancer agent.

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Study on Antibacterial Activity : A study published in Pharmaceutical Research evaluated a series of imidazole derivatives for their antibacterial properties. Compounds with thioether linkages showed enhanced activity against resistant strains of bacteria, indicating that modifications at the imidazole ring can significantly influence efficacy .

- Anticancer Mechanism Exploration : Another research article focused on the anticancer potential of imidazole-based compounds. It was found that these compounds could inhibit tumor growth in vitro by inducing oxidative stress within cancer cells .

- In Vivo Studies : Animal model studies have demonstrated that certain imidazole derivatives can reduce tumor size and improve survival rates when administered alongside traditional chemotherapy agents .

Propriétés

IUPAC Name |

2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-23-12-11-21-16(15-7-3-2-4-8-15)13-19-18(21)24-14-17(22)20-9-5-6-10-20/h2-4,7-8,13H,5-6,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATMYRJZEJKVKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.